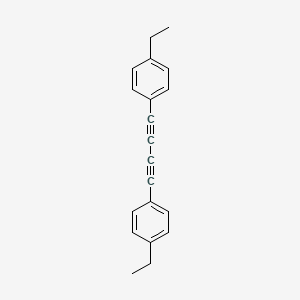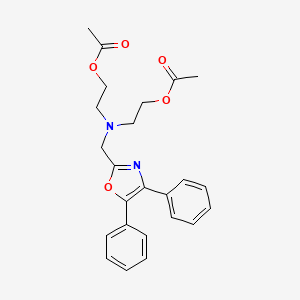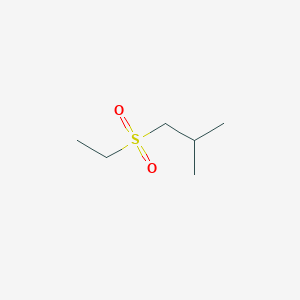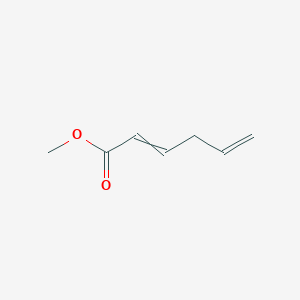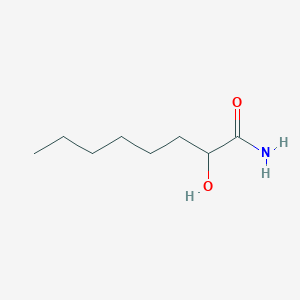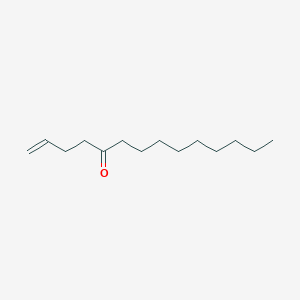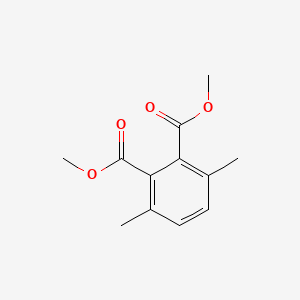
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a butanol chain with an ethyl and phenyl substituent. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminium hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The compound’s reactivity is influenced by the presence of the ethyl and phenyl substituents, which can affect its interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the ethyl and phenyl substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents that influence its chemical properties.
4-Vinyl-1,3-dioxolan-2-one: A related compound used in different applications, such as polymer synthesis.
Uniqueness
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
37939-47-2 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
4-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C15H22O3/c1-2-15(13-8-4-3-5-9-13)17-12-14(18-15)10-6-7-11-16/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3 |
InChI-Schlüssel |
KNSHFMFRXTWWKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCC(O1)CCCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


